Head-to-Head Superiority: ABR-238901 Demonstrates Greater In Vivo Tumor Load Reduction Than Paquinimod in a Multiple Myeloma Model
In a direct head-to-head study using the immunocompetent 5T33MM mouse model of multiple myeloma, ABR-238901 exhibited superior in vivo efficacy compared to the analog paquinimod (ABR-215757) [1]. This differentiation is crucial for researchers selecting the most potent tool for in vivo studies targeting the S100A8/A9 axis in cancer.
| Evidence Dimension | In vivo tumor load reduction in bone marrow |
|---|---|
| Target Compound Data | ABR-238901: 27% relative reduction |
| Comparator Or Baseline | Paquinimod (ABR-215757): Lower, unquantified reduction |
| Quantified Difference | ABR-238901 > Paquinimod (exact numerical difference not provided, but ABR-238901 identified as 'most potent') |
| Conditions | 5T33MM multiple myeloma mouse model; both compounds administered daily via oral gavage at 30 mg/kg. |
Why This Matters
This head-to-head data provides a quantitative justification for selecting ABR-238901 over paquinimod for in vivo cancer studies, ensuring the most potent tool is used to interrogate S100A9 biology.
- [1] Van Valckenborgh, E., et al. (2016). Blocking S100A9 interactions in the Multiple Myeloma bone marrow environment reduces angiogenesis and tumor growth. Belgian Journal of Hematology, 31-31. View Source
